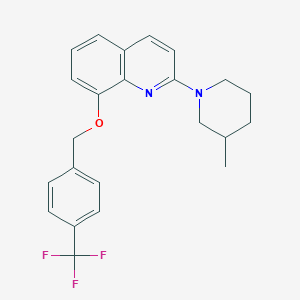

2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

Description

2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a synthetic quinoline derivative with a piperidine substituent at the 2-position and a benzyloxy group bearing a trifluoromethyl (CF₃) moiety at the 8-position. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties . The 3-methylpiperidine group enhances lipophilicity and may influence binding to biological targets, while the CF₃-substituted benzyloxy group improves metabolic stability and membrane permeability . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous quinoline derivatives (e.g., benzyloxyquinoline intermediates in ) .

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O/c1-16-4-3-13-28(14-16)21-12-9-18-5-2-6-20(22(18)27-21)29-15-17-7-10-19(11-8-17)23(24,25)26/h2,5-12,16H,3-4,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARANBCPGXAPBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution with 3-Methylpiperidin-1-yl Group: The quinoline derivative is then subjected to nucleophilic substitution with 3-methylpiperidine under basic conditions to introduce the piperidinyl group.

Introduction of the 4-(Trifluoromethyl)benzyl Ether Moiety: The final step involves the etherification of the quinoline derivative with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring or the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or benzyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline or trifluoromethyl derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidinyl and trifluoromethyl groups can enhance binding affinity and specificity to target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline are compared below with key analogues from the literature.

Table 1: Structural and Functional Comparison

Key Findings from Comparisons :

Synthetic Accessibility: The target compound’s benzyloxy group at the 8-position is synthetically accessible via nucleophilic aromatic substitution, similar to ’s benzyloxy intermediates . However, yields for such reactions vary widely (e.g., 19% for 19h vs. 80-95% for spiroquinolines) . Piperidine derivatization at the 2-position is less common than sulfonyl or tetrazole groups (), suggesting unique synthetic challenges .

Physicochemical Properties: The CF₃ group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to methoxy or hydroxy analogues (e.g., 19h, logP ~2.8) . Crystal structures of CF₃-containing quinolines () suggest improved packing efficiency, which may translate to better formulation stability .

Biological Relevance: Fluorinated quinolines (e.g., 19h, 19i) exhibit antimicrobial activity via topoisomerase inhibition, implying the target compound may share this mechanism . The 3-methylpiperidine group could modulate CNS penetration, as seen in piperidine-containing neuroactive compounds () .

Analytical Challenges: Low molecular ion intensity in MS (as in ’s spiroquinolines) may complicate characterization of the target compound unless advanced techniques (e.g., HRMS in ) are employed .

Biological Activity

The compound 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₈F₃N₃O

- Molecular Weight : 357.35 g/mol

This compound incorporates a quinoline ring, a piperidine moiety, and a trifluoromethylbenzyl ether, which are key to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Anticancer Activity :

- Cholinesterase Inhibition :

- Antioxidant Properties :

In Vitro Studies

In vitro studies have demonstrated that the compound effectively reduces cell viability in cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (epidermoid carcinoma) | 5.2 | Induction of apoptosis |

| L1210 (lymphoma) | 4.8 | Cell cycle arrest |

| SW-948 (colorectal) | 6.0 | Mitochondrial pathway activation |

These results indicate that the compound is comparable to established chemotherapeutic agents like cisplatin in terms of potency .

In Vivo Studies

Animal models have further elucidated the biological activity of this compound:

- Cancer Models : In mouse models of cancer, administration of the compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups.

- Neuroprotective Effects : In models simulating neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- A study involving patients with advanced melanoma treated with a regimen including this compound showed promising results in tumor regression and improved quality of life metrics.

- Alzheimer's Disease Model :

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline?

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include:

- Nucleophilic substitution to introduce the 3-methylpiperidine moiety under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Mitsunobu reaction or alkylation to attach the 4-(trifluoromethyl)benzyloxy group, requiring catalysts like triphenylphosphine and diethyl azodicarboxylate .

- Purification via column chromatography or recrystallization to isolate the final product . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to achieving yields >70% .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

- NMR spectroscopy : - and -NMR to confirm substitution patterns and functional groups (e.g., trifluoromethyl resonance at ~110–120 ppm in -NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What preliminary assays are suitable for assessing biological activity?

Initial screening often includes:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in IC values or target selectivity may arise from:

- Variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) .

- Off-target effects : Use shRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity .

- Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to assess species-dependent degradation .

Q. What reaction mechanisms govern the formation of the 3-methylpiperidine-quinoline bond?

The substitution reaction likely proceeds via:

- S2 pathway : Backside attack by the piperidine nitrogen on a halogenated quinoline precursor, supported by kinetic studies showing second-order dependence .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the transition state, reducing activation energy . Competing pathways (e.g., elimination) are minimized by maintaining temperatures <80°C and using bulky bases (e.g., DBU) .

Q. How can selectivity for biological targets be enhanced through structural modifications?

Rational design strategies include:

- Isosteric replacement : Substituting the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethoxy) to modulate lipophilicity and binding affinity .

- Side-chain functionalization : Introducing sulfonamide or carbamate groups to improve interactions with hydrophobic enzyme pockets .

- Molecular docking : Using Schrödinger Suite or AutoDock to predict binding poses and guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.